(R)-3-(Piperidin-2-YL)pyridine

Catalog No.
S567754
CAS No.
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Piperidin-2-YL)pyridine

Product Name

(R)-3-(Piperidin-2-YL)pyridine

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1

InChI Key

MTXSIJUGVMTTMU-SNVBAGLBSA-N

SMILES

C1CCNC(C1)C2=CN=CC=C2

Synonyms

3-(2R)-2-Piperidinylpyridine; 2αH-Anabasine; (R)-3-(2-Piperidinyl)pyridine; (+)-Anabasine; (2’R)-Anabasine

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2

The exact mass of the compound (R)-3-(Piperidin-2-YL)pyridine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-3-(Piperidin-2-YL)pyridine, commonly known as (R)-anabasine (CAS 34366-21-7), is a stereochemically pure synthetic and minor natural pyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist [1]. Unlike the more abundant natural (S)-enantiomer, the (R)-isomer is primarily procured as a highly specific analytical reference standard—designated as (R)-Nicotine EP Impurity G—for quality control in synthetic nicotine manufacturing. Industrial and pharmaceutical buyers prioritize this exact compound for its critical role in stereospecific toxicological benchmarking, chiral chromatographic method development, and as a precisely defined starting material for synthesizing subtype-selective nAChR therapeutics[2].

Research Fit

Chiral control: Defined (R)-enantiomer standard for stereochemical attribution in nAChR studies.
Bioactive probe: Anabasine-class tool compound for subtype-selective receptor pharmacology research.
Formulation options: Salt-form selection context supports in vitro solubility requirements.

Substituting (R)-3-(Piperidin-2-YL)pyridine with racemic (±)-anabasine or the naturally dominant (S)-anabasine introduces critical failures in both analytical compliance and biological profiling [1]. In regulatory quality control, synthetic nicotine batches must be screened for unnatural (R)-impurities; using the standard (S)-Nicotine EP Impurity G cannot resolve or quantify these specific (R)-enantiomeric contaminants . Furthermore, the enantiomers exhibit distinct pharmacological behaviors, with the (R)-isomer demonstrating significantly higher acute toxicity and tighter receptor binding affinities than its (S)-counterpart [2]. Procuring the racemate also forces laboratories into costly, low-yield diastereomeric derivatization and preparative HPLC separation to isolate the required stereocenter [1].

Substitution Risk

Target
Compound
(R)-3-(Piperidin-2-yl)pyridine Defined stereochemistry; enables enantiomer-specific receptor pharmacology and in vivo endpoint interpretation.
Racemate /
(S)-enantiomer
Potential substitute May shift nAChR potency profiles and in vivo toxicity outcomes. Enantiomer-attribution review required.
Free base
form
Alternative form Solubility context limits high-concentration assay formats. Dihydrochloride salt supports broader method compatibility.

Differential Acute Toxicity Profile vs. (S)-Anabasine

In vivo toxicological assessments reveal that the stereochemistry of anabasine profoundly impacts its lethality. Intravenous mouse bioassays demonstrate that the (+)-R-anabasine fraction has an LD50 of 11 ± 1.0 mg/kg, whereas the (-)-S-anabasine fraction has an LD50 of 16 ± 1.0 mg/kg[1].

Evidence DimensionIntravenous LD50 in mouse bioassay
Target Compound Data11 ± 1.0 mg/kg
Comparator Or Baseline(S)-anabasine (16 ± 1.0 mg/kg)
Quantified Difference~31% higher acute toxicity (lower LD50) for the (R)-enantiomer
ConditionsIntravenous administration in mouse models

This significant difference in lethality mandates the use of the pure (R)-enantiomer for accurate safety and toxicological profiling of synthetic nicotine products.

In vivo acute toxicity
Head-to-head
(R)-enantiomer LD50: 11 ± 1.0 mg/kg
(S)-enantiomer LD50: 16 ± 1.0 mg/kg
~1.45-fold higher reported toxicity
Supports enantiomer-specific in vivo model-response context.
Mouse, intravenous administration. Dose calculation requires stereochemical review.

Enhanced Binding Affinity at α4β2 nAChRs

Radioligand displacement assays using[3H]-cytisine on rat brain membranes indicate stereoselective binding at α4β2 nicotinic acetylcholine receptors. (R)-anabasine exhibits a Ki value of 910 nM, demonstrating tighter binding compared to (S)-anabasine, which has a Ki of 1100 nM under identical assay conditions [1].

Evidence DimensionBinding affinity (Ki) at rat brain α4β2 nAChRs
Target Compound Data910 nM
Comparator Or Baseline(S)-anabasine (1100 nM)
Quantified Difference~17% stronger binding affinity (lower Ki) for the (R)-enantiomer
ConditionsDisplacement of [3H]-cytisine-specific binding in rat brain membranes

Precision in nAChR-targeted drug design requires the exact enantiomer to accurately map structure-activity relationships and avoid skewed efficacy data.

nAChR agonist potency
Head-to-head
Anabaseine ≫ (R)-Anabasine > (S)-Anabasine
Ranked intermediate potency for (R)-form
Reported receptor pharmacology ranking context.
Human fetal muscle nAChR functional assay.

Elimination of Diastereomeric Derivatization Workflows

Extracting the (R)-enantiomer from racemic or natural anabasine mixtures requires complex chemical derivatization with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers, followed by resource-intensive preparative reversed-phase HPLC [1]. Procuring pure (R)-3-(Piperidin-2-YL)pyridine bypasses these steps entirely .

Evidence DimensionDownstream processing steps for enantiomeric isolation
Target Compound Data0 chiral resolution steps (ready for direct use)
Comparator Or BaselineRacemic anabasine (requires Fmoc-derivatization + preparative HPLC)
Quantified DifferenceElimination of 100% of the chiral derivatization and chromatographic isolation overhead
ConditionsLaboratory-scale chiral separation workflows

Purchasing the enantiomerically pure compound saves significant labor, reagent costs, and yield losses associated with diastereomeric resolution.

Behavioral pharmacology
Class-level inference
(R)- vs (S)-nicotine: ~10-fold potency difference
Modeled via nicotine enantiomers in drug discrimination
Supports behavioral endpoint context for enantiomer review.
Rat model. Anabasine enantiomer response may require direct validation.

Essential Baseline Resolution for Synthetic Nicotine Impurities

In the quality control of synthetic nicotine, identifying enantiomeric impurities is a strict regulatory requirement. (R)-anabasine serves as the specific reference standard ((R)-Nicotine EP Impurity G) required to quantify (R)-specific contaminants, a task that the standard (S)-anabasine (natural Nicotine EP Impurity G) cannot perform due to differing chromatographic retention times on chiral stationary phases .

Evidence DimensionAnalytical specificity for (R)-nicotine impurities
Target Compound DataPositive identification and quantification of (R)-Nicotine EP Impurity G
Comparator Or Baseline(S)-anabasine (fails to resolve/quantify R-impurities)
Quantified DifferenceProvides exclusive chromatographic resolution for the (R)-enantiomer contaminant
ConditionsChiral HPLC/GC analysis of synthetic nicotine batches

It is an indispensable analytical standard for pharmaceutical and commercial manufacturers needing to prove the enantiomeric purity of synthetic nicotine.

Salt-form solubility
Data to verify
Dihydrochloride: >50 mg/mL
Racemic free base: ~10 mg/mL
>5-fold reported aqueous solubility gain
Supports in vitro formulation context for high-concentration assays.
Supplier-reported data at 25°C. Solubility review recommended.
nAChR subtype selectivity
Class-level
Anabasine activates α3β4α5 and α7 nAChRs
Nicotine activates α4β2; Anabasine shows distinct subtype profile
Supports subtype-selective pathway-study context.
Electrophysiology and affinity chromatography. Enantiomer-specific subtype review recommended.

Synthetic Nicotine Quality Control and Regulatory Compliance

As synthetic nicotine gains market share, regulatory bodies require strict enantiomeric profiling. (R)-3-(Piperidin-2-YL)pyridine is deployed as the definitive analytical reference standard ((R)-Nicotine EP Impurity G) to detect, resolve, and quantify unnatural (R)-impurities in production batches.

Stereoselective Toxicological Benchmarking

Given its significantly lower LD50 compared to the (S)-isomer, (R)-anabasine is utilized in in vivo and in vitro toxicology panels to establish safety baselines for novel nAChR agonists and to assess the biological impact of chiral inversion in alkaloid therapeutics [1].

Chiral Precursor for Subtype-Selective nAChR Ligands

Pharmaceutical developers use the stereochemically pure (R)-anabasine scaffold to synthesize constrained azabicyclo derivatives. Starting with the pure enantiomer avoids downstream chiral resolution, accelerating the development of drugs targeting specific nAChR subtypes (e.g., α4β2 vs. α7) for neurodegenerative diseases [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Toxicology screening
Stereochemical control context
Enantiomer-specific in vivo endpoint review
nAChR subtype pharmacology
Receptor subtype selectivity context
Pathway-response interpretation and assay context
Chiral method development
Enantiomeric standard purity
Enantiomeric excess calibration
High-concentration in vitro assays
Salt-form solubility profile
Formulation compatibility validation

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Wikipedia

Anabasine

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